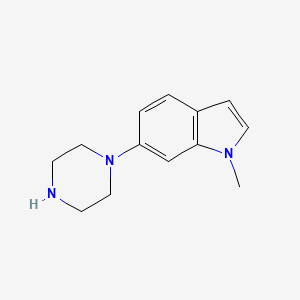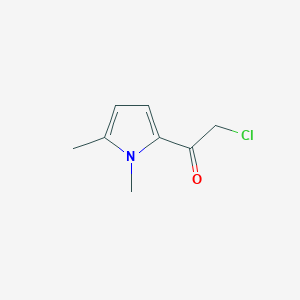
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one typically involves the chlorination of 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetone.
Major Products Formed
Nucleophilic substitution: Substituted pyrrole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and carbonyl group are key functional groups that can participate in various biochemical reactions, potentially leading to the inhibition or activation of specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(1H-pyrrol-1-yl)ethan-1-one: Similar structure but lacks the methyl groups on the pyrrole ring.
1-(1H-pyrrol-2-yl)-1-penten-3-one: Contains a different substituent on the pyrrole ring.
5-chloro-2-(1H-pyrrol-1-yl)aniline: Contains an aniline group instead of the ethanone group.
Uniqueness
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is unique due to the presence of both chlorine and carbonyl functional groups, as well as the methyl substitutions on the pyrrole ring.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-1-(1,5-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-4-7(10(6)2)8(11)5-9/h3-4H,5H2,1-2H3 |
InChI Key |
KUZZQSHYQJVYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


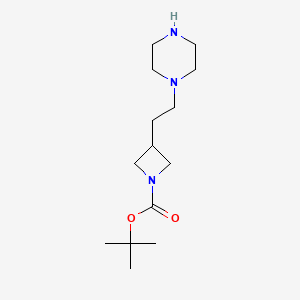
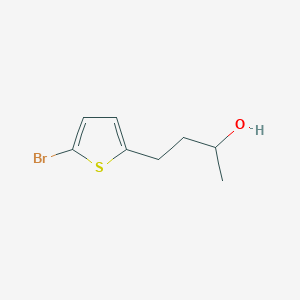
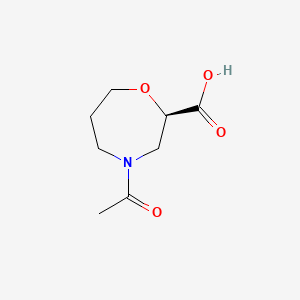


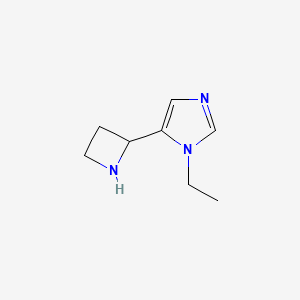
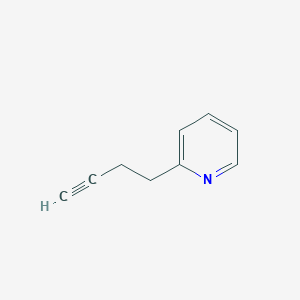

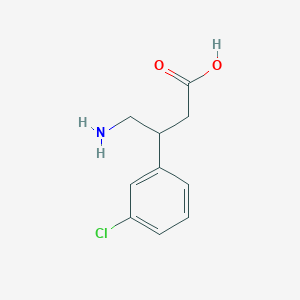
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)

